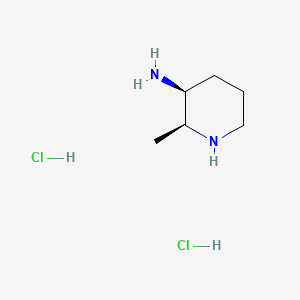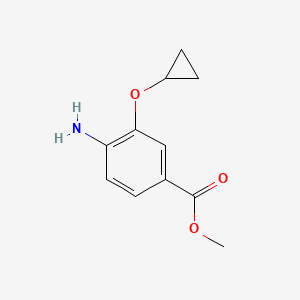![molecular formula C18H23ClN2O4 B13512113 tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate: is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available indole derivatives.
Chlorination: The indole core is chlorinated using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Amination: The chlorinated indole undergoes nucleophilic substitution with tert-butyl carbamate to introduce the tert-butoxycarbonyl (Boc) protected amino group.
Esterification: The final step involves esterification with tert-butyl chloroformate to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The indole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines in polar aprotic solvents.
Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Substituted Indoles: Introduction of various functional groups at the chloro position.
Free Amines: Removal of the Boc group yields the corresponding amine.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as a building block in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its indole core.
Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Anticancer Agents: Studied for its cytotoxic effects on cancer cells.
Industry
Material Science: Used in the synthesis of advanced materials with specific electronic properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the Boc-protected amino group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 3-amino-2-chloro-1H-indole-1-carboxylate
- tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-1H-indole-1-carboxylate
- tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-2-bromo-1H-indole-1-carboxylate
Uniqueness
The presence of both the chloro and Boc-protected amino groups in tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate makes it a versatile intermediate for further functionalization. This dual functionality is not commonly found in similar compounds, providing unique opportunities for synthetic modifications and applications in various fields.
Propriétés
Formule moléculaire |
C18H23ClN2O4 |
|---|---|
Poids moléculaire |
366.8 g/mol |
Nom IUPAC |
tert-butyl 2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]indole-1-carboxylate |
InChI |
InChI=1S/C18H23ClN2O4/c1-17(2,3)24-15(22)20-13-11-9-7-8-10-12(11)21(14(13)19)16(23)25-18(4,5)6/h7-10H,1-6H3,(H,20,22) |
Clé InChI |
ABAWZJJQEAQFDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=C(N(C2=CC=CC=C21)C(=O)OC(C)(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


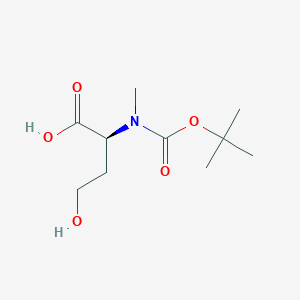
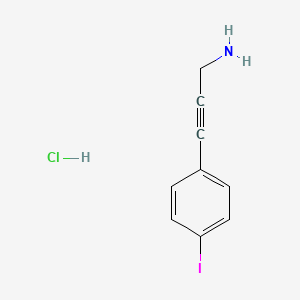
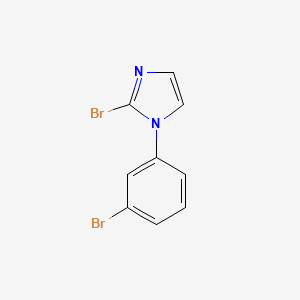
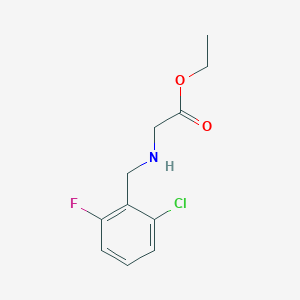
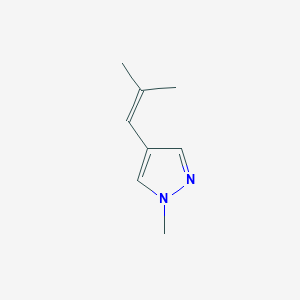
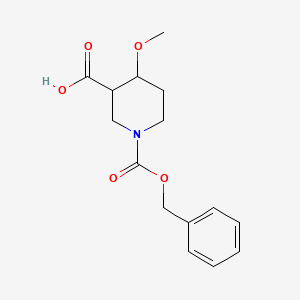
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)
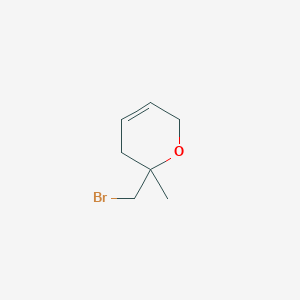
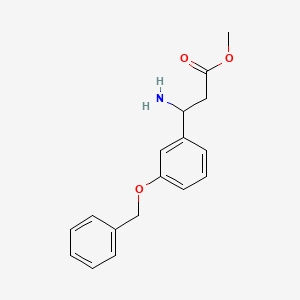
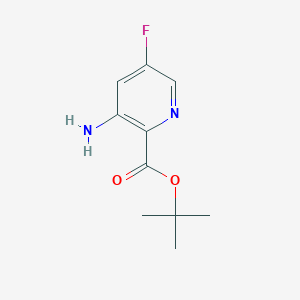
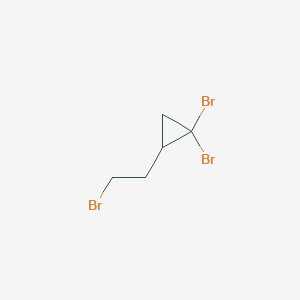
![2-[(Benzylsulfanyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13512102.png)
